![molecular formula C20H25ClN4O4S B2606942 N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride CAS No. 1329638-14-3](/img/structure/B2606942.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of MTMIC involves several steps, which may vary based on the specific synthetic pathway. Some common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These approaches allow the construction of the complex isoxazole-thiazole framework.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel compounds with potential biological activity is a significant area of research. Compounds structurally related to N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride are synthesized for their potential as anti-inflammatory, analgesic, antimicrobial, and anti-cancer agents. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, showing COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such research emphasizes the therapeutic potential of these compounds in treating inflammatory diseases and pain management.
Antimicrobial and Antifungal Activities
The search for new antimicrobial and antifungal agents is crucial due to the rising resistance to existing drugs. Research into compounds with similar structures has shown promising results against various bacterial and fungal strains. Desai, Dodiya, & Shihora (2011) reported on the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides with in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011). This highlights the potential use of such compounds in developing new antimicrobial therapies.
Anticancer Research
The development of new anticancer agents is a significant area of interest in medicinal chemistry. The synthesis of compounds like N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride and their derivatives has been explored for their potential anticancer activities. Studies such as those by Lu et al. (2021), which focused on the synthesis and antiproliferative activity of specific molecular derivatives against cancer cell lines, illustrate the ongoing efforts to find new treatments for cancer (Lu, Zhao, Sun, Ji, Huang, Ge, 2021).
Neuroprotective and CNS Activity
The central nervous system (CNS) activity, including neuroprotective effects and potential treatment for neurodegenerative diseases, is another area of application. For example, the development of histone deacetylase inhibitors for ameliorating Alzheimer's disease phenotypes has been reported, showcasing the therapeutic promise of structurally related compounds (Lee et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S.ClH/c1-14-12-17(22-28-14)19(25)24(7-3-6-23-8-10-27-11-9-23)20-21-16-5-4-15(26-2)13-18(16)29-20;/h4-5,12-13H,3,6-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKHABVIFAJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride |
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